molecular formula C17H27N3O4 B3074160 Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate CAS No. 1019333-29-9

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate

Cat. No.: B3074160
CAS No.: 1019333-29-9
M. Wt: 337.4 g/mol
InChI Key: KBUPVELHFRVNNM-UHFFFAOYSA-N
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Description

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate is a compound that features a benzyl group, an aminoethyl group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

It’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group, which is a common protecting group used in peptide synthesis . The Boc group is known to protect amine groups during chemical reactions, preventing them from unwanted side reactions .

Mode of Action

The compound’s mode of action is likely related to its role as a protecting group in peptide synthesis. The Boc group can be removed under acidic conditions, revealing the protected amine group for further reactions . This allows for the selective manipulation of different functional groups in complex organic molecules .

Biochemical Pathways

In the context of peptide synthesis, the addition and removal of protecting groups like the boc group can influence the formation of peptide bonds, which are crucial for the structure and function of proteins .

Result of Action

The primary result of the compound’s action is the protection of amine groups during peptide synthesis. By protecting these groups, the compound allows for the selective reaction of other functional groups in the molecule. Once the desired reactions have taken place, the Boc group can be removed to reveal the original amine group .

Action Environment

The efficacy and stability of Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate are likely to be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Therefore, the pH of the environment would be a crucial factor in the compound’s action. Additionally, factors such as temperature and solvent could also impact the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a protective group in pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate is unique due to its combination of a benzyl group and a Boc-protected amino group, which provides versatility in synthetic applications. Its ability to undergo selective deprotection makes it particularly valuable in complex organic syntheses and pharmaceutical research .

Properties

IUPAC Name

benzyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-17(2,3)24-15(21)19-10-12-20(11-9-18)16(22)23-13-14-7-5-4-6-8-14/h4-8H,9-13,18H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUPVELHFRVNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCN)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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